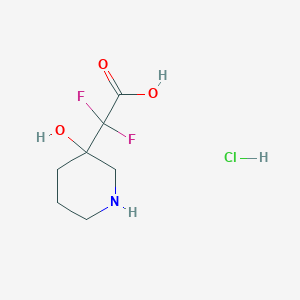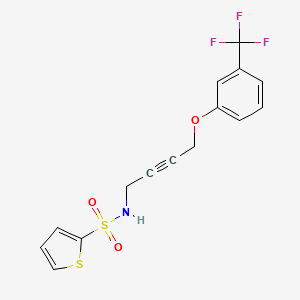
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2230803-42-4 . It has a molecular weight of 231.63 and is typically found in a powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)2-1-3-10-4-6;/h10,13H,1-4H2,(H,11,12);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 231.63 .科学的研究の応用
Synthesis of Pipecolic Acid Derivatives
The synthesis of pipecolic acid derivatives highlights the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions. This process demonstrates a unique transformation not observed with vinylchloro and vinylbromo groups, leading to the production of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid through an unprecedented cascade of reactions. This method presents a novel approach in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, contributing significantly to the field of organic chemistry and potentially impacting the synthesis of biologically active compounds (Purkayastha et al., 2010).
Fluorescent Films Monomers
Research into the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates has opened up possibilities for creating fluorescent films. The conversion of hydroxypiperidin tetra- and octafluorochalcones with phenylhydrazine, under specific conditions, yields compounds that could serve as promising monomers for fluorescent film production. This application is a fascinating exploration into materials science, offering new avenues for developing advanced materials with potential uses in various technological applications (Soboleva et al., 2017).
Alcohol Oxidation Systems
An environmentally benign, TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent demonstrates an innovative approach to oxidizing alcohols to their corresponding carbonyl compounds. This method, being highly efficient and applicable to a variety of alcohols, showcases the potential for sustainable chemistry practices. It also highlights the facilitation of heteroaromatic rings and C=C bonds under the reaction conditions, providing a versatile tool for synthetic chemistry and potentially impacting the development of green chemistry methodologies (Li & Zhang, 2009).
Novel Fluorescence Probes
The development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) represents a significant advance in the field of biological chemistry. These probes, HPF and APF, can differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in various biological and chemical contexts. This research contributes to our understanding of oxidative stress and its implications for health and disease, providing a foundation for further investigations into reactive oxygen species' biological roles (Setsukinai et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3.ClH/c8-7(9,5(11)12)6(13)2-1-3-10-4-6;/h10,13H,1-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBSJAPXPJHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(C(=O)O)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/no-structure.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B2850560.png)
![10-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2850563.png)



![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one](/img/structure/B2850568.png)




![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)
